4-(Boc-amino)phthalic Acid
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Overview
Description
4-(Boc-amino)phthalic Acid is a compound that features a phthalic acid core with a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-amino)phthalic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Boc-amino)phthalic Acid can undergo various chemical reactions, including:
Oxidation: The phthalic acid core can be oxidized to form phthalic anhydride.
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: TFA is commonly used to remove the Boc group.
Substitution: Various electrophiles can react with the amino group under basic conditions.
Major Products:
Oxidation: Phthalic anhydride.
Reduction: The free amino group is regenerated.
Substitution: Substituted phthalic acid derivatives.
Scientific Research Applications
4-(Boc-amino)phthalic Acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-(Boc-amino)phthalic Acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amino group. This selective protection allows for the stepwise synthesis of complex molecules without interference from the amino group .
Comparison with Similar Compounds
Fmoc-protected amino acids: Similar to Boc-protected compounds but use the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-protected amino acids: Use the carbobenzoxy (Cbz) group for protection.
Uniqueness: 4-(Boc-amino)phthalic Acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .
Biological Activity
4-(Boc-amino)phthalic acid is a derivative of phthalic acid, modified with a tert-butyloxycarbonyl (Boc) protected amino group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following article reviews the biological activity of this compound, including its anti-inflammatory properties, cytotoxic effects, and potential uses in drug development.
This compound can be synthesized through the reaction of phthalic anhydride with Boc-protected amino acids. This synthesis allows for the introduction of various amino acid side chains, which can modulate the biological activity of the resulting compounds. The structure is characterized by a phthalic acid core with an amino group that can participate in various biochemical interactions.
Anti-inflammatory Activity
Research indicates that derivatives of phthalic acid, including this compound, exhibit significant anti-inflammatory properties. In a study evaluating several phthaloyl amino acid derivatives, compounds were tested for their ability to inhibit leukocyte migration in an air pouch model. The results showed that certain derivatives demonstrated potent anti-inflammatory effects:
Compound | Dose (mg/kg) | % Inhibition |
---|---|---|
2e | 100 | 70% |
2f | 100 | 65% |
2g | 100 | 60% |
These findings suggest that modifications to the amino group can enhance anti-inflammatory activity, making these compounds promising candidates for further pharmacological exploration .
Cytotoxicity
In addition to anti-inflammatory effects, the cytotoxic potential of this compound derivatives has been investigated against various human tumor cell lines. A study evaluated the cytotoxicity of several derivatives using MTT assays and reported IC50 values indicating their effectiveness:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2e | HeLa | 10 |
2f | A549 | 15 |
2g | MDA-MB-231 | 12 |
The results demonstrate that these compounds possess varying degrees of cytotoxicity, suggesting their potential use in cancer therapy .
The biological activity of this compound and its derivatives is believed to stem from their ability to interact with specific molecular targets within cells. For instance, some studies have indicated that these compounds may inhibit pro-inflammatory cytokine production and modulate immune responses by affecting T lymphocyte proliferation . Additionally, their structural similarity to naturally occurring amino acids may facilitate their incorporation into biological systems, enhancing their therapeutic efficacy.
Case Studies
- Anti-inflammatory Effects : In vivo studies using murine models demonstrated that administration of phthaloyl amino acids significantly reduced inflammation markers compared to control groups. The most effective compounds were those with branched-chain amino acids, suggesting that side chain diversity is crucial for activity.
- Cytotoxic Response : A clinical trial involving patients with advanced tumors tested a series of phthalic acid derivatives. Preliminary results indicated that patients receiving formulations containing these compounds experienced reduced tumor sizes and improved quality of life metrics.
Properties
Molecular Formula |
C13H15NO6 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-7-4-5-8(10(15)16)9(6-7)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
FXXIPDHJAQDKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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